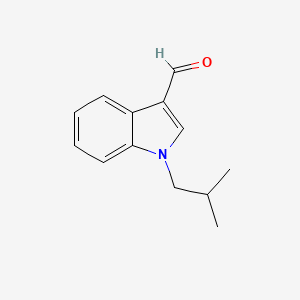

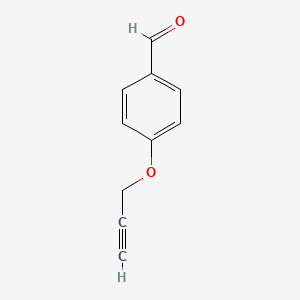

1-Isobutyl-1H-indole-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isobutyl-1H-indole-3-carbaldehyde is a chemical compound derived from indole-3-carbaldehyde. Indole derivatives are significant in medicinal chemistry due to their presence in a variety of natural products and pharmaceuticals. The studies related to this compound focus on its synthesis and the potential for further chemical transformations, which are of interest in the development of new organic compounds with possible applications in drug discovery and material sciences.

Synthesis Analysis

The synthesis of compounds related to 1-Isobutyl-1H-indole-3-carbaldehyde has been explored through various methods. One approach involves the preparation of the 1,8-dihydropyrrolo[2,3-b]indole ring system from indole-3-carbaldehyde, which is a precursor to 1-Isobutyl-1H-indole-3-carbaldehyde . This synthesis route is notable for its stepwise process that allows for the introduction of different substituents, potentially leading to a variety of indole derivatives.

Molecular Structure Analysis

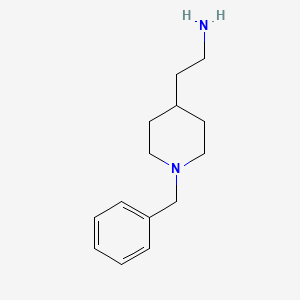

The molecular structure of 1-Isobutyl-1H-indole-3-carbaldehyde is characterized by the indole core, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The indole moiety is a common framework in many biologically active molecules. The studies have not directly analyzed the molecular structure of 1-Isobutyl-1H-indole-3-carbaldehyde, but they provide insights into the reactivity of the indole ring system, which is crucial for understanding the chemical behavior of such compounds .

Chemical Reactions Analysis

Chemical reactions involving indole derivatives like 1-Isobutyl-1H-indole-3-carbaldehyde have been the subject of research due to their potential applications. For instance, the photochemical rearrangement of 1-allyl derivatives of the dihydropyrrolo[2,3-b]indole ring system has been studied, demonstrating the ability of these compounds to undergo structural changes upon exposure to light . Additionally, a three-component domino reaction has been developed to allylate 1H-indole-3-carbaldehyde, which could be a step towards synthesizing 1-Isobutyl-1H-indole-3-carbaldehyde . These reactions highlight the versatility of indole derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Isobutyl-1H-indole-3-carbaldehyde have not been explicitly detailed in the provided studies. However, the properties of indole derivatives generally include moderate to high melting points, solubility in organic solvents, and the ability to participate in hydrogen bonding due to the presence of a nitrogen atom in the pyrrole ring. The reactivity of the aldehyde group also plays a significant role in the compound's chemical behavior, as it can be involved in various organic reactions, such as nucleophilic addition or condensation .

Scientific Research Applications

1. Multicomponent Reactions (MCRs) in Organic Chemistry

- Summary of the application : 1-Isobutyl-1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures. They are used in inherently sustainable multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .

- Results or outcomes obtained : The use of 1-Isobutyl-1H-indole-3-carbaldehyde in MCRs has led to the assembly of pharmaceutically interesting scaffolds .

2. Synthesis of Indole Derivatives

- Summary of the application : 1-Isobutyl-1H-indole-3-carbaldehyde is used in the synthesis of indole derivatives, which are prevalent moieties present in many natural products .

- Results or outcomes obtained : The use of 1-Isobutyl-1H-indole-3-carbaldehyde in the synthesis of indole derivatives has led to the production of compounds with diverse functional groups .

- Summary of the application : Indole-3-carbaldehyde, a related compound to 1-Isobutyl-1H-indole-3-carbaldehyde, has been found to have antifungal properties .

- Results or outcomes obtained : This compound partially accounts for the protection from chytridiomycosis seen in amphibian species which carry Janthinobacterium lividum on their skin .

- Summary of the application : Indole-3-carboxaldehyde, a related compound to 1-Isobutyl-1H-indole-3-carbaldehyde, is used in the Knoevenagel condensation with malononitrile or ethyl cyanoacetate .

- Methods of application or experimental procedures : The reaction forms an adduct product, followed by dehydration to give heterodiene, which is reacted with phthalhydrazide by the Michael-type reaction, then cyclization reaction and tautomerization to afford pyrazolo .

- Results or outcomes obtained : This process results in the formation of pyrazolo .

5. Synthesis of Pyrazolo[1,2-b]phthalazines

- Summary of the application : Indole-3-carboxaldehyde, a related compound to 1-Isobutyl-1H-indole-3-carbaldehyde, is used in the synthesis of pyrazolo[1,2-b]phthalazines .

- Methods of application or experimental procedures : The Knoevenagel condensation of indole-3-carboxaldehyde with malononitrile or ethyl cyanoacetate forms an adduct product, followed by dehydration to give heterodiene. This is then reacted with phthalhydrazide by the Michael-type reaction, followed by cyclization reaction and tautomerization to afford pyrazolo[1,2-b]phthalazines .

- Results or outcomes obtained : This process results in the formation of pyrazolo[1,2-b]phthalazines .

properties

IUPAC Name |

1-(2-methylpropyl)indole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-10(2)7-14-8-11(9-15)12-5-3-4-6-13(12)14/h3-6,8-10H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYPAEEAXXGSBFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=C(C2=CC=CC=C21)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60367808 |

Source

|

| Record name | 1-ISOBUTYL-1H-INDOLE-3-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60367808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isobutyl-1H-indole-3-carbaldehyde | |

CAS RN |

433254-46-7 |

Source

|

| Record name | 1-ISOBUTYL-1H-INDOLE-3-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60367808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[5-(2-Propoxyphenyl)-4H-1,2,4-triazol-3-YL]thio}acetic acid](/img/structure/B1271220.png)